2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido
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Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Cascade Reactions for Constructing Sulfonylbenzo[b]furans : Efficient synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, mediated by copper/silver, showcases an application in constructing complex molecules via cascade reactions (Li & Liu, 2014).
- Metal Complexes of Sulfonamide-derived Ligands : Synthesis, characterization, and evaluation of biological activity of sulfonamide-derived ligands and their metal complexes, emphasizing their potential in biological systems (Chohan & Shad, 2011).
- Oxidative Rearrangement for Substituted Furans : Novel methods to prepare substituted furans, highlighting innovative approaches in chemical synthesis and natural product derivation (Kelly, Kerrigan, & Walsh, 2008).
Biological and Medicinal Chemistry Applications
- Antibacterial and Antifungal Activity : Investigation of sulfonamide-derived compounds for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Chohan & Shad, 2011).
- Cytotoxic Activity of Trifluoromethyl Sulfonamides : Synthesis and evaluation of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, examining their cytotoxic activities against cancer cell lines (Gómez-García et al., 2017).
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-15-24-20(14-29-15)16-8-10-19(11-9-16)30(26,27)23-13-21(25)17-4-6-18(7-5-17)22-3-2-12-28-22/h2-12,14,21,23,25H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMPEMGKDIKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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